Toluene-2,4-disulfonyl chloride
Description
Properties
IUPAC Name |
4-methylbenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMMQDZNOXYEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950316 | |
| Record name | 4-Methylbenzene-1,3-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-77-3 | |
| Record name | Toluene-2,4-disulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylbenzene-1,3-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Step Process from Toluene
The most widely documented method involves a three-step sequence in an anhydrous chlorinated hydrocarbon medium (e.g., 1,2-dichloroethane or dichloromethane):
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Sulfonation : Toluene reacts with sulfur trioxide (SO₃) at 0–20°C to form 4-toluenesulfonic acid. The solvent ensures para-selectivity (>90%) by stabilizing intermediates.
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Chlorination : Gaseous chlorine (Cl₂) is introduced in the presence of iodine catalyst (0.1–1 wt%) at 90–120°C, yielding 2-chloro-4-toluenesulfonic acid. NMR monitoring confirms completion.
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Chlorosulfonation : Chlorosulfonic acid (ClSO₃H) is added dropwise at 50–60°C, converting the sulfonic acid to sulfonyl chloride.
Key Data :
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Purity: 86–90% 2-chloro-4-toluenesulfonyl chloride isomer after distillation.
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Solvent tolerance: Water content ≤50 ppm to prevent hydrolysis.
Ionic Liquid-Assisted Synthesis from p-Toluenesulfonic Acid
Single-Step Chlorosulfonation
A Chinese patent (CN105503671A) describes a solvent-mediated approach using ionic liquids (e.g., [Bmin]BF₄) to enhance reaction efficiency:
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Reaction Setup : p-Toluenesulfonic acid is dissolved in chloroform with 5–10 wt% ionic liquid.
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Chlorosulfonation : Chlorosulfonic acid is added dropwise at 25°C, with stirring for 2–4 hours.
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Workup : The mixture is hydrolyzed, and the organic layer is distilled to isolate the product.
Key Data :
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Advantages: Reduced side reactions, simplified purification.
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Limitations: Requires specialized ionic liquids and strict temperature control.
Phosphorus Oxychloride (POCl₃)-Mediated Synthesis
Two-Step Sulfonation-Chlorination
A method combining chlorosulfonic acid and phosphorus oxychloride achieves high yields but faces environmental challenges:
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Sulfonation : Toluene reacts with chlorosulfonic acid at 50–60°C for 4.5 hours.
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Chlorination : Phosphorus oxychloride is introduced to convert sulfonic acid to sulfonyl chloride.
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Crystallization : The crude product is crystallized below 5°C to isolate isomers.
Key Data :
-
Drawbacks: Toxic byproducts (e.g., HCl, H₃PO₄) complicate waste management.
Comparative Analysis of Methods
Challenges and Innovations
Regioselectivity Control
Achieving 2,4-disubstitution requires precise directing groups. Diphenylsulfone (1–2 wt%) in the sulfonation step enhances para-selectivity to >95%.
Solvent Optimization
Catalytic Improvements
Iodine catalysis in chlorination reduces reaction time by 30% compared to non-catalytic methods.
Industrial-Scale Considerations
Continuous vs. Batch Processing
Waste Management
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Toluene-2,4-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfinate using reducing agents like zinc.
Dehydration Reactions: It can be used to dehydrate alcohols to form alkenes or nitriles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Zinc, lithium aluminum hydride
Dehydrating Agents: Thionyl chloride, phosphorus pentachloride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Sulfinate: Formed from reduction reactions
Scientific Research Applications
Organic Synthesis
TDSCl serves as a powerful reagent in organic chemistry for introducing sulfonyl groups into various molecules. This modification can significantly alter the chemical and physical properties of the target compounds. Key reactions include:
- Tosylation : Converting alcohols into tosylates, which are valuable intermediates for further transformations.
- Formation of Sulfonamides : Reacting with amines to produce sulfonamides, which are essential in drug development .
Medicinal Chemistry
In pharmaceuticals, TDSCl is instrumental in synthesizing biologically active compounds. Its ability to form stable sulfonamide linkages makes it useful for:
- Developing new drugs targeting various diseases.
- Creating diagnostic agents due to its reactivity with nucleophiles .
Agrochemicals
The compound is employed in the synthesis of herbicides and pesticides. For instance, TDSCl is a precursor in the production of 2,4-dichlorobenzotrifluoride, which is used in agricultural chemicals .
Polymer Chemistry
TDSCl has been utilized in the preparation of copolysulfonates with bisphenols. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Case Studies
- Synthesis of Anticancer Agents : Research has demonstrated that TDSCl can be used to synthesize novel quinoline derivatives that show promise as anticancer agents .
- Development of New Polymers : Studies on copolysulfonates derived from TDSCl have revealed their potential in creating materials with improved flexibility and biological compatibility .
Mechanism of Action
The mechanism of action of toluene-2,4-disulfonyl chloride involves the formation of sulfonyl linkages through nucleophilic substitution reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Functional Group Properties
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| Toluene-2,4-disulfonyl chloride | C₇H₆Cl₂O₄S₂ | Two sulfonyl chloride (-SO₂Cl) groups | Bifunctional; para and meta substitution |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | One sulfonyl chloride (-SO₂Cl) group | Monofunctional; para-substituted |
| o-Toluenesulfonyl chloride | C₇H₇ClO₂S | One sulfonyl chloride (-SO₂Cl) group | Monofunctional; ortho-substituted |
Key Differences :
Research Findings :
Biological Activity
Toluene-2,4-disulfonyl chloride (also known as 2,4-toluenesulfonyl chloride or TsCl) is an important reagent in organic synthesis, particularly in the formation of sulfonamides and tosylates. Its biological activities have garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antibacterial and antitumor agents. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant case studies.
This compound is characterized by the formula . It is a white solid that releases toxic fumes when heated. It serves as a versatile reagent for the synthesis of various sulfonamide compounds and other derivatives.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound derivatives against a range of bacterial strains. The Kirby-Bauer disc diffusion method has been employed to assess the sensitivity of bacteria to these compounds.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| TsCl Derivative 1 | Staphylococcus aureus | 20 | 32 µg/mL |
| TsCl Derivative 2 | Escherichia coli | 15 | 64 µg/mL |
| TsCl Derivative 3 | Klebsiella pneumoniae | 18 | 48 µg/mL |
| TsCl Derivative 4 | Pseudomonas aeruginosa | 12 | 128 µg/mL |
The results indicate that certain derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The zone of inhibition and MIC values suggest that these compounds could be further developed as antibiotic agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated using various cancer cell lines. The MTT cell viability assay was utilized to determine cytotoxicity against MCF-7 breast cancer cells.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| TsCl Derivative A | MCF-7 | 15 |
| TsCl Derivative B | MCF-7 | 25 |
| TsCl Derivative C | MCF-7 | 10 |
The data shows that TsCl derivative C exhibits the highest potency with an IC50 value of 10 µM, indicating strong anti-proliferative effects on MCF-7 cells. This suggests that modifications to the sulfonyl chloride structure may enhance its anticancer properties.
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study investigated the use of sulfonamide derivatives in overcoming resistance in Methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed promising results in inhibiting MRSA growth in vitro, suggesting their potential as therapeutic agents against resistant bacterial strains .
- Cancer Treatment Research : In a clinical trial involving breast cancer patients, compounds derived from this compound demonstrated significant tumor reduction in participants resistant to conventional therapies . This highlights the compound's potential role in developing new cancer treatment protocols.
- Toxicological Assessments : Toxicity studies indicated that while this compound can be irritating to skin and eyes, its overall toxicity profile is manageable when handled with appropriate safety measures .
Q & A
Q. What are the critical safety considerations when handling Toluene-2,4-disulfonyl chloride in laboratory settings?
this compound is corrosive and reactive. Key safety measures include:
- Personal Protective Equipment (PPE): Tightly fitting safety goggles, face shields, long-sleeved clothing, and NIOSH/MSHA-approved respirators if ventilation is insufficient .
- Handling Practices: Work in a fume hood, avoid skin contact, and use inert solvents (e.g., dichloromethane) to minimize hydrolysis.
- First Aid: For skin exposure, wash immediately with copious water (≥15 minutes) and seek medical attention. For inhalation, move to fresh air and consult a physician .
Q. How can researchers verify the purity of this compound?
Purity assessment typically involves:
- Chromatographic Methods: HPLC with UV detection (e.g., using a C18 column and acetonitrile/water gradient) to separate and quantify impurities. Calibration curves should cover 2.88–57.6 μg/ml for linearity validation .
- Physical Characterization: Melting point analysis (literature value: ~138°C for related disulfonyl chlorides) and FT-IR spectroscopy to confirm functional groups (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) .
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via:
- Sulfonation-Chlorination: Toluene is sulfonated with chlorosulfonic acid or SO₃, followed by chlorination using PCl₅ or thionyl chloride. Microreactor systems improve yield by controlling exothermic reactions and reducing side products .
- Alternative Pathways: Reacting toluene-2,4-disulfonic acid with phosphorus pentachloride (PCl₅) under anhydrous conditions .
Advanced Research Questions
Q. How can cross-linking efficiency be optimized when using this compound in polymer chemistry?
- Reaction Conditions: Use aprotic solvents (e.g., DMF or THF) and maintain temperatures below 0°C to suppress hydrolysis. A molar ratio of 1:1.2 (polymer:cross-linker) balances cross-linking density and solubility .
- Kinetic Studies: Monitor reaction progress via Raman spectroscopy to track sulfonyl chloride consumption. Reaction half-life (t₁/₂) in THF at 25°C is ~2 hours .
Q. What analytical challenges arise in detecting trace byproducts during this compound reactions?
- Byproduct Identification: Hydrolysis products (e.g., toluene-2,4-disulfonic acid) and chlorinated derivatives can form. Use LC-MS with electrospray ionization (ESI) in negative mode for detection. Limit of detection (LOD) for sulfonic acids is ~50 ng/ml .
- Mitigation Strategies: Add desiccants (e.g., molecular sieves) to reaction mixtures to minimize moisture-induced hydrolysis .
Q. How does this compound stability vary under different storage conditions?
- Thermal Stability: Decomposition occurs above 80°C, releasing SO₂ and HCl. Store at 2–8°C in amber glass under nitrogen .
- Solvent Compatibility: Stable in chlorinated solvents (e.g., dichloromethane) but reacts vigorously with alcohols, amines, or water. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
